1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid is a chemical compound with the molecular formula C8H5NO5S It is known for its unique structure, which includes a benzoxathiole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenesulfonic acid with phosgene, followed by oxidation to form the desired product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzoxathiole derivatives.
Scientific Research Applications
1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid: Similar structure but with a benzothiazole ring instead of benzoxathiole.
1,1,3-Trioxo-1,3-dihydro-1lambda6-benzo[d]isothiazol-2-yl-acetic acid: Contains an isothiazole ring and an acetic acid moiety.
Uniqueness
1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid is unique due to its benzoxathiole ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
39083-61-9 |
---|---|
Molecular Formula |
C8H4O6S |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,1,3-trioxo-2,1λ6-benzoxathiole-6-carboxylic acid |
InChI |
InChI=1S/C8H4O6S/c9-7(10)4-1-2-5-6(3-4)15(12,13)14-8(5)11/h1-3H,(H,9,10) |
InChI Key |
OYTOZBMUTBBIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.